(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride structure
(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride structure
An In-Depth Technical Guide to (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine Dihydrochloride
Introduction
(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride is a chiral diamine that has garnered significant attention within the scientific community, particularly in the field of asymmetric synthesis.[] Its rigid C₂-symmetric backbone, featuring bulky naphthyl groups, makes it an exceptional chiral ligand for a variety of metal-catalyzed enantioselective transformations. This guide provides a comprehensive overview of its structure, properties, applications, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development. These types of chiral vicinal diamines are foundational, serving either as ligands for chiral catalysts or as precursors for more complex chiral heterocyclic structures.[2]
Molecular Structure and Physicochemical Properties
The defining characteristic of (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine is its precise three-dimensional arrangement. The molecule consists of an ethylenediamine backbone with two 1-naphthyl groups attached to the carbon atoms. The "(1S, 2S)" designation specifies the absolute configuration at the two stereogenic centers, which is crucial for its function in inducing chirality. The compound is typically supplied as a dihydrochloride salt, which enhances its stability and simplifies handling.[3]
Key Structural Features
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Chiral Backbone: The ethylenediamine bridge contains two chiral centers, C1 and C2, both in the 'S' configuration.
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Naphthyl Groups: The large, sterically demanding 1-naphthyl groups are positioned in a transoid fashion, creating a well-defined chiral pocket. This steric hindrance is a key factor in the enantioselectivity of the catalysts derived from this ligand.
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C₂ Symmetry: The molecule possesses a C₂ axis of rotation, which simplifies the analysis of its complexes and often leads to higher enantioselectivities in catalysis by reducing the number of possible transition states.
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Dihydrochloride Salt: The presence of two hydrochloride units protonates the amine groups, rendering the compound a stable, often crystalline solid that is less susceptible to air oxidation.
dot graph G { layout=neato; node [shape=plaintext]; edge [style=bold];
// Define nodes for atoms N1 [label="NH3+", pos="0,1!", fontcolor="#202124"]; N2 [label="NH3+", pos="2,1!", fontcolor="#202124"]; C1 [label="C", pos="0.5,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; H1 [label="H", pos="0.2,-0.5!", fontcolor="#202124"]; H2 [label="H", pos="1.8,-0.5!", fontcolor="#202124"]; Naph1 [label="1-Naphthyl", pos="-1,-0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Naph2 [label="1-Naphthyl", pos="3,-0.5!", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cl1 [label="Cl-", pos="-0.5,1.5!", fontcolor="#EA4335"]; Cl2 [label="Cl-", pos="2.5,1.5!", fontcolor="#EA4335"];
// Define bonds N1 -- C1; N2 -- C2; C1 -- C2; C1 -- H1; C2 -- H2; C1 -- Naph1; C2 -- Naph2;
// Add stereochemistry labels S1 [label="(S)", pos="0.5, -0.8!", fontcolor="#34A853"]; S2 [label="(S)", pos="1.5, -0.8!", fontcolor="#34A853"]; } केंद Caption: 2D representation of the (1S, 2S) stereochemistry.
Physicochemical Data Summary
| Property | Value |
| CAS Number | 1052707-27-3[4] |
| Synonyms | (S,S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride[3] |
| Molecular Formula | C₂₂H₂₀N₂ · 2HCl[3] |
| Molecular Weight | 385.33 g/mol (as dihydrochloride) |
| Appearance | Off-white to pale powder |
| Melting Point | 219-224 °C[5] |
| pKa (Predicted) | 8.04 ± 0.30[5] |
Synthesis and Application in Asymmetric Catalysis
The primary utility of (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride lies in its role as a chiral ligand in transition metal catalysis. Its synthesis often starts from 1-naphthaldehyde.[5] In the catalytic process, the free diamine is generated from the dihydrochloride salt and coordinates with a metal precursor (e.g., from Iridium or Palladium) to form an active chiral catalyst.
Core Application: Asymmetric Transfer Hydrogenation (ATH)
A prominent application is in the iridium-catalyzed asymmetric transfer hydrogenation of prochiral ketones and imines. This reaction is a powerful method for synthesizing enantiomerically enriched secondary alcohols and amines, which are valuable building blocks in the pharmaceutical industry.
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
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Catalyst Precursor Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride and a suitable iridium source (e.g., [Ir(Cp*)Cl₂]₂) are dissolved in a degassed solvent such as methanol or isopropanol.
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Activation: A base (e.g., sodium hydroxide or potassium tert-butoxide) is added to neutralize the dihydrochloride and deprotonate the coordinated diamine, forming the active Ir(III)-hydride catalyst.
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Reaction Execution: The ketone substrate is added to the activated catalyst solution. A hydrogen donor, typically formic acid or isopropanol, is then introduced.
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Monitoring and Quenching: The reaction is stirred at a specific temperature and monitored by an appropriate technique (e.g., TLC or GC). Upon completion, the reaction is quenched, often with the addition of water.
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Work-up and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting chiral alcohol is purified, typically by column chromatography.
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Analysis: The enantiomeric excess (e.e.) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[6]
The effectiveness of this ligand stems from the well-defined chiral environment created by the naphthyl groups. This steric bulk directs the incoming substrate to coordinate with the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product. Chiral polymeric versions of diamine ligands have also been developed for efficient and recyclable catalysts in ATH.[7]
Analytical Characterization
Confirmation of the structure, purity, and stereochemical integrity of (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride is essential. Standard analytical techniques are employed for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and assess purity.
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Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Chiral Chromatography (HPLC/SFC): This is the definitive method for confirming the enantiomeric purity of the diamine ligand itself.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride.
Hazard Identification
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Irritation: The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[8]
-
Handling Precautions: It is expected to be a low hazard for usual industrial handling but caution is advised.[9]
Recommended Handling Protocol
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Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Use safety glasses or goggles for eye protection.
-
A lab coat should be worn to protect clothing.[11]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[10][11]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.
Storage
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Store in a tightly closed container in a dry, well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride is a highly valuable and effective chiral ligand in the field of asymmetric synthesis. Its well-defined C₂-symmetric structure, combined with significant steric bulk, provides an excellent platform for creating highly enantioselective catalysts. Its primary application in asymmetric transfer hydrogenation enables the efficient production of chiral alcohols and amines, which are critical intermediates in modern drug development and fine chemical manufacturing. Proper understanding of its properties, handling, and application is key to leveraging its full potential in the laboratory.
References
- LookChem. (1S, 2S)
- Sigma-Aldrich. (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride 97%.
- Sigma-Aldrich. (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride.
- Sigma-Aldrich. Chiral Vicinal Diamines for Asymmetric Synthesis.
- Fisher Scientific.
- ChemicalBook. (S, S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride.
- Scbt.com. (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride.
- NIH National Center for Biotechnology Information.
- CONATEX-DIDACTIC Lehrmittel GmbH. N-(1-Naphthyl)-ethylenediamine dihydrochloride, 1 g.
- Sigma-Aldrich.
- ResearchGate. Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)
- LabChem, Inc. Material Safety Data Sheet N-1(Naphthyl)ethylenediamine dihydrochloride.
Sources
- 2. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 3. (1S,2S)-1,2-二-1-萘基-乙二胺二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. (S, S)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride | 677723-26-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conatex.com [conatex.com]
- 9. labdepotinc.com [labdepotinc.com]
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- 11. (1S, 2S)-1,2-di-1-Naphthyl-ethylenediaMine dihydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
